molecular formula C11H18N2 B13289849 5-Methyl-2-(3-methylbutyl)pyridin-3-amine

5-Methyl-2-(3-methylbutyl)pyridin-3-amine

Cat. No.: B13289849
M. Wt: 178.27 g/mol
InChI Key: ZLWMTVMKAYPQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(3-methylbutyl)pyridin-3-amine is an organic compound with the molecular formula C₁₁H₁₈N₂. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is characterized by the presence of a methyl group at the 5th position and a 3-methylbutyl group at the 2nd position of the pyridine ring, along with an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-nitro-5-chloropyridine with diethyl malonate, followed by decarboxylation and reduction reactions . The reaction conditions typically involve the use of sodium and potassium hydroxide as bases, and the reduction step may employ hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-2-(3-methylbutyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(3-methylbutyl)pyridin-3-amine is unique due to the presence of both a methyl group and a 3-methylbutyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

5-methyl-2-(3-methylbutyl)pyridin-3-amine

InChI

InChI=1S/C11H18N2/c1-8(2)4-5-11-10(12)6-9(3)7-13-11/h6-8H,4-5,12H2,1-3H3

InChI Key

ZLWMTVMKAYPQOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CCC(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.